N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide
Brand Name: Vulcanchem
CAS No.: 331240-40-5
VCID: VC21452426
InChI: InChI=1S/C14H10ClN3O4/c15-10-6-5-8(7-12(10)18(21)22)14(20)17-11-4-2-1-3-9(11)13(16)19/h1-7H,(H2,16,19)(H,17,20)
SMILES: C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Molecular Formula: C14H10ClN3O4
Molecular Weight: 319.7g/mol

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide

CAS No.: 331240-40-5

VCID: VC21452426

Molecular Formula: C14H10ClN3O4

Molecular Weight: 319.7g/mol

* For research use only. Not for human or veterinary use.

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide - 331240-40-5

Description

N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide is a complex organic compound with a molecular formula of C14H10ClN3O4 and a molecular weight of 319.7 g/mol . This compound belongs to the benzamide class, which is known for its diverse applications in medicinal chemistry and pharmacology. The presence of a nitro group and a carbamoyl group attached to the benzamide backbone provides it with unique chemical properties and potential biological activities.

Synthesis and Preparation

The synthesis of N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide typically involves multi-step organic reactions. These reactions often start with the formation of the benzamide backbone, followed by the introduction of the nitro and chloro groups. The carbamoyl group can be introduced through reactions involving amines or carbamoyl chlorides.

Biological and Pharmacological Activities

While specific biological activities of N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide are not extensively documented, compounds with similar structures have shown potential in various therapeutic areas. For instance, benzamides with nitro groups have been explored for their anticoagulant properties . The presence of a carbamoyl group may enhance interactions with biological targets, potentially leading to applications in enzyme inhibition or receptor modulation.

Structural Analysis

Structural analysis of similar benzamide compounds often reveals the importance of hydrogen bonding and other intermolecular interactions in stabilizing their crystal structures. Techniques such as X-ray diffraction, IR, and NMR spectroscopy are commonly used to characterize these compounds . Theoretical methods like DFT calculations can provide insights into electronic properties and molecular orbital energies, which are crucial for understanding their reactivity and potential biological activity .

CAS No. 331240-40-5
Product Name N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide
Molecular Formula C14H10ClN3O4
Molecular Weight 319.7g/mol
IUPAC Name N-(2-carbamoylphenyl)-4-chloro-3-nitrobenzamide
Standard InChI InChI=1S/C14H10ClN3O4/c15-10-6-5-8(7-12(10)18(21)22)14(20)17-11-4-2-1-3-9(11)13(16)19/h1-7H,(H2,16,19)(H,17,20)
Standard InChIKey JSVSBECJGHAOEF-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
Canonical SMILES C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-]
PubChem Compound 819657
Last Modified Aug 15 2023

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